molecular formula C18H14ClNO2 B11705482 (3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one

(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one

Cat. No.: B11705482
M. Wt: 311.8 g/mol
InChI Key: RHCSSGCPGXBBGS-RVDMUPIBSA-N
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Description

The compound (3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a chloroethyl group, and a phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an indole derivative with a chloroethyl-substituted benzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, continuous flow reactors may be employed to streamline the production and reduce the overall cost.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzymatic activity. Additionally, the indole core may interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5,5,5-Trichloropentyl)-1H-1,2,4-Triazole Compound with Dichloromanganese Dihydrate
  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Thiosulfate

Uniqueness

(3E)-3-{2-[4-(2-Chloroethyl)phenyl]-2-oxoethylidene}-2,3-dihydro-1H-indol-2-one: stands out due to its unique combination of an indole core and a chloroethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

(3E)-3-[2-[4-(2-chloroethyl)phenyl]-2-oxoethylidene]-1H-indol-2-one

InChI

InChI=1S/C18H14ClNO2/c19-10-9-12-5-7-13(8-6-12)17(21)11-15-14-3-1-2-4-16(14)20-18(15)22/h1-8,11H,9-10H2,(H,20,22)/b15-11+

InChI Key

RHCSSGCPGXBBGS-RVDMUPIBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C(=O)C3=CC=C(C=C3)CCCl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)CCCl)C(=O)N2

Origin of Product

United States

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